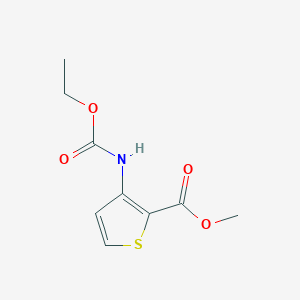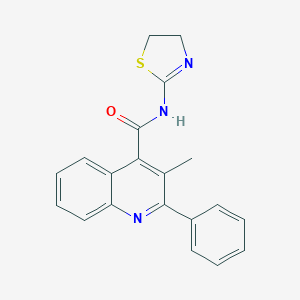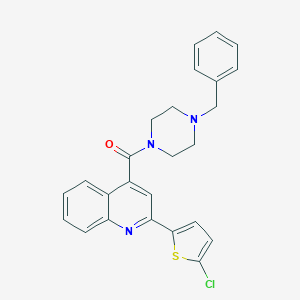![molecular formula C19H19N3O2S B448385 (9S)-9,10-dimethyl-N-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide](/img/structure/B448385.png)
(9S)-9,10-dimethyl-N-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (9S)-9,10-dimethyl-N-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide is a complex organic molecule with a unique tricyclic structure. This compound features a combination of sulfur, oxygen, and nitrogen atoms within its framework, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9,10-dimethyl-N-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Tricyclic Core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Functional Groups: The phenyl and sulfanylidene groups are introduced through substitution reactions, using reagents such as phenyl halides and thiols.
Final Assembly: The final step involves the coupling of the tricyclic core with the carboxamide group, typically using amide bond formation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions would be optimized for large-scale production, including temperature control, solvent selection, and purification processes such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, (9S)-9,10-dimethyl-N-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biological molecules.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (9S)-9,10-dimethyl-N-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into the active sites of these targets, modulating their activity. The presence of the sulfanylidene group can enhance binding affinity through the formation of additional hydrogen bonds or van der Waals interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9S,13E)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,10-trien-5-one
- N-[(1R,9S)-11-(4-Fluorobenzyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-5-yl]benzamide
Uniqueness
What sets (9S)-9,10-dimethyl-N-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide apart from similar compounds is its specific combination of functional groups and its unique tricyclic structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H19N3O2S |
|---|---|
Poids moléculaire |
353.4g/mol |
Nom IUPAC |
(9S)-9,10-dimethyl-N-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide |
InChI |
InChI=1S/C19H19N3O2S/c1-19-15(17(23)20-12-8-4-3-5-9-12)16(21-18(25)22(19)2)13-10-6-7-11-14(13)24-19/h3-11,15-16H,1-2H3,(H,20,23)(H,21,25)/t15?,16?,19-/m0/s1 |
Clé InChI |
QQYQFPMGXJECPG-RJYAGPCLSA-N |
SMILES |
CC12C(C(C3=CC=CC=C3O1)NC(=S)N2C)C(=O)NC4=CC=CC=C4 |
SMILES isomérique |
C[C@@]12C(C(C3=CC=CC=C3O1)NC(=S)N2C)C(=O)NC4=CC=CC=C4 |
SMILES canonique |
CC12C(C(C3=CC=CC=C3O1)NC(=S)N2C)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(4-METHOXYPHENYL)-2-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B448302.png)

![4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B448305.png)
![4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-4-CARBONYL}-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B448306.png)
![4,5-DIMETHYL 2-{7-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B448309.png)
![3-[(4-Benzoyl-1-piperazinyl)carbonyl]-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B448314.png)
![ETHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B448315.png)
![Ethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B448316.png)
![ethyl (2Z)-2-{1-[(3-methoxyphenyl)carbonyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate](/img/structure/B448317.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B448319.png)
![6-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B448320.png)

![3,4-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B448323.png)

